![molecular formula C7H7N3OS B2608128 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 184147-91-9](/img/structure/B2608128.png)
2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
“2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a pyridazine derivative . The nine-membered fused-ring system of this compound is almost planar . In the crystal, the amino H atom forms a hydrogen bond to the ketonic O atom of a neighboring molecule to generate a centrosymmetric dimer .
Molecular Structure Analysis
The nine-membered fused-ring system of “2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is almost planar . The amino H atom forms a hydrogen bond to the ketonic O atom of a neighboring molecule to generate a centrosymmetric dimer .Physical And Chemical Properties Analysis
The molecular formula of “2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is C7H7N3OS . Its average mass is 181.215 Da and its monoisotopic mass is 181.030975 Da .Scientific Research Applications
Synthesis and Antioxidant Activity
One study focused on the synthesis and evaluation of novel compounds structurally related to 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one for their antioxidant activity. The research demonstrated that these compounds possess significant antioxidant properties, suggesting their potential application in combating oxidative stress-related diseases (Chaban et al., 2013).
Antimicrobial and Anti-inflammatory Agents
Another study elaborated on the synthesis of derivatives structurally related to the compound , evaluating their antimicrobial and anti-inflammatory activities. The synthesized compounds showed a broad spectrum of antibacterial activity and appreciable growth inhibitory activity against fungi, positioning them as candidates for further development into antimicrobial and anti-inflammatory agents (Faidallah et al., 2013).
Analgesic Activity
Research on novel 2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazinones explored their in vivo analgesic and anti-inflammatory activities. This study suggests that certain derivatives can serve as effective analgesic agents, offering new directions for the development of pain management solutions (Demchenko et al., 2015).
Receptor Agonist Activity
A pivotal study identified thiazoles, including 2,7-dimethylthiazolo[4,5-d]pyradazine-4-(5H)-thione, as corticotrophin-releasing hormone (CRH) type 1 receptor agonists. This discovery underlines the compound's significance in neuroscience research, particularly in understanding stress response mechanisms (McCluskey et al., 2000).
Mechanism of Action
Mode of Action
Thiazolo[5,4-d]thiazole derivatives have been shown to improve the photocatalytic performance of ctfs .
Biochemical Pathways
Thiazolo[5,4-d]thiazole derivatives, however, have been implicated in photocatalytic hydrogen production and photodegradation of pollutants .
Result of Action
Thiazolo[5,4-d]thiazole derivatives have been shown to have superior photocatalytic activity for hydrogen production and dye degradation .
properties
IUPAC Name |
2,7-dimethyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-3-6-5(7(11)10-9-3)8-4(2)12-6/h1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXGWRSFORCVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1SC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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